BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Measuring
Ester-C® in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ester C

Cat. No.: B1168882

Introduction

Ester-C® is a patented form of vitamin C, primarily composed of calcium ascorbate, but also
containing small amounts of vitamin C metabolites such as dehydroascorbic acid (DHA), and
calcium threonate. When assessing the bioavailability and pharmacokinetic profile of Ester-C®
supplementation, it is crucial to accurately measure the levels of ascorbic acid (AA) and its
primary oxidative metabolite, dehydroascorbic acid (DHA), in plasma. Due to the inherent
instability of ascorbic acid, which is prone to rapid oxidation, strict adherence to a well-defined
protocol for sample collection, handling, and analysis is paramount to ensure data accuracy
and reproducibility.

The gold standard for quantifying vitamin C and its metabolites in biological matrices like
plasma is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or
Electrochemical (EC) detection, and Liquid Chromatography with tandem Mass Spectrometry
(LC-MS/MS).[1][2] This document provides detailed protocols for the analysis of total vitamin C
(ascorbic acid + dehydroascorbic acid) in human plasma, collates representative quantitative
data from clinical studies, and illustrates the experimental workflow and relevant metabolic
pathways.

l. Principles of Measurement

The primary analytical challenge in measuring plasma vitamin C is the instability of ascorbic
acid (AA), which readily oxidizes to dehydroascorbic acid (DHA).[2] DHA can then be
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irreversibly hydrolyzed to 2,3-diketogulonic acid, leading to an underestimation of the total

vitamin C content.[2] To circumvent this, protocols are designed to achieve two main goals:

Stabilize Ascorbic Acid: Immediately after collection, plasma samples must be treated to
prevent oxidation. This is typically achieved by acidification and the addition of chelating
agents.

Measure Total Vitamin C: To account for any oxidation that may have occurred pre-analysis,
a reducing agent is often added to convert DHA back to AA. The total vitamin C
concentration is then measured as ascorbic acid.[1][2] The native DHA concentration can be
determined by subtracting the AA level in a non-reduced sample from the total vitamin C
level in a reduced sample.[1]

Il. Experimental Protocols

Two primary methods are detailed below: HPLC with UV detection, a robust and widely

available method, and UPLC-MS/MS, which offers higher sensitivity and specificity.

Protocol 1: HPLC with UV Detection for Total Vitamin C

This protocol is adapted from established methods for routine clinical analysis and focuses on

measuring total vitamin C by converting DHA to AA prior to analysis.[2]

A. Materials and Reagents

Anticoagulant Tubes: K2EDTA or Lithium Heparin Vacutainer tubes.[3][4][5] EDTA is often
preferred as it may offer better stability.[4]

Reagents for Stabilization:

o Metaphosphoric acid (MPA), 10% (w/v)

o Disodium EDTA (Na2EDTA), 2 mmol/L

o Stabilizing Solution: 10% MPA in 2 mmol/L Na2EDTA[2]

Reagents for Reduction (Total Vitamin C):
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o Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
o TRIS buffer, 800 mmol/L, pH 9

o Mcllvaine buffer (0.28 mol/L citric acid in 0.56 mol/L dibasic sodium phosphate), pH 4.5[2]

e HPLC Mobile Phase: 1.8 mmol/L Sulfuric Acid (pH ~2.7)[2]
o Standards: L-Ascorbic Acid standard solution.
B. Sample Collection and Handling (Critical Step)

o Draw venous blood into a K2EDTA or heparin tube and immediately place it in crushed ice.
[2] Protect the sample from light.[1]

o Within one hour, centrifuge the blood at 1,000-3,000 x g for 10 minutes at 4°C to separate
the plasma.[2][5]

e Immediately after centrifugation, transfer the plasma supernatant to a new microcentrifuge
tube.

» For immediate stabilization, add an equal volume of ice-cold 10% MPA stabilizing solution to
the plasma (e.g., 200 pL plasma + 200 pL MPA solution).[2]

» Vortex for 10 seconds and incubate on ice for 5 minutes to precipitate proteins.
e Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

o Collect the protein-free acid supernatant. At this stage, the sample is stable. Flash-freeze in
dry ice/ethanol and store at -80°C until analysis.[2] Samples stored under these conditions
are stable for months.[5]

C. Sample Preparation for HPLC Analysis
o Thaw the stabilized plasma supernatant on ice in dim light.[2]

o To measure total vitamin C, mix 50 pL of the supernatant with 25 pL of 2.5 mmol/L TCEP in
TRIS buffer.[2]
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Allow the reduction reaction to proceed for 5 minutes in the dark at room temperature.

Stop the reaction by adding 175 pL of Mcllvaine buffer.[2]

To measure only ascorbic acid, mix 50 uL of the supernatant with 200 pL of water instead of
the TCEP and buffer solutions.[2]

Transfer the final mixture to an HPLC vial for injection.

D. HPLC Instrumentation and Conditions

e HPLC System: An isocratic HPLC system with a UV detector.

e Column: Reverse-phase C18 column (e.g., Phenomenex Luna, 4.6 x 250 mm, 5 um).[2]
e Column Temperature: 25°C.[2]

o Mobile Phase: 1.8 mmol/L Sulfuric Acid.[2]

e Flow Rate: 0.8 mL/min.[2]

e Injection Volume: 20 pL.[6]

e UV Detection: 245 nm.

e Run Time: Approximately 7-10 minutes.

Protocol 2: UPLC-MS/MS for Simultaneous Ascorbic
Acid and Dehydroascorbic Acid

This method provides direct and simultaneous quantification of both AA and DHA, offering high
sensitivity and specificity.[7][8]

A. Materials and Reagents

« Internal Standards (I1S): Isotopic labeled L-Ascorbic Acid-13Ce and Dehydroascorbic Acid-
13Ce.
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o Protein Precipitation Solution: Acetonitrile (ACN) with internal standards.

e UPLC Mobile Phase A: Water with 0.1% formic acid.

o UPLC Mobile Phase B: Acetonitrile with 0.1% formic acid.

B. Sample Collection and Handling

» Follow the same critical steps for sample collection, centrifugation, and plasma separation as
described in Protocol 1 (Section 11.B).

e Plasma must be processed immediately or flash-frozen and stored at -80°C.

C. Sample Preparation for UPLC-MS/MS Analysis

Thaw frozen plasma samples on ice.

In a microcentrifuge tube, add 100 uL of plasma.

Add 400 pL of ice-cold acetonitrile containing the labeled internal standards for both AA and
DHA.

Vortex vigorously for 30 seconds to precipitate proteins.

Centrifuge at 13,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a UPLC vial for analysis. This represents a streamlined 2-step
preparation.[8]

D. UPLC-MS/MS Instrumentation and Conditions

o System: UPLC system coupled to a tandem mass spectrometer with an electrospray
ionization (ESI) source.

e Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reverse-phase
column.

e Column Temperature: 40°C.
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Mobile Phase: Gradient elution using Mobile Phase A and B.

Flow Rate: 0.4 - 0.6 mL/min.

lonization Mode: Negative ESI for AA, Positive ESI for DHA.

Detection: Multiple Reaction Monitoring (MRM).
o Ascorbic Acid Transition: m/z 175.0 -> 115.0[8]

o Dehydroascorbic Acid Transition: m/z 173.0 -> 113.0 (example, specific transitions may
vary)[8]

lll. Data Presentation

The following tables summarize quantitative data from a randomized, double-blind, placebo-
controlled clinical trial comparing plasma vitamin C concentrations after a single 1000 mg dose
of Ester-C® (EC) versus standard Ascorbic Acid (AA) and Placebo (PL).[9][10]

Table 1. Mean Plasma Vitamin C Concentration (mg/dL) at Baseline and Post-Dose

Time Point Placebo (PL) Ascorbic Acid (AA) Ester-C® (EC)
Baseline (0 hr) 1.34 1.32 1.35
2 hr 1.30 2.15 2.18
4 hr 1.28 2.24 2.28
8 hr 1.25 1.89 1.92
24 hr 1.19 1.45 1.48

Data adapted from Mitmesser et al., 2016.[9][10]

Table 2: Pharmacokinetic Parameters for Plasma Vitamin C
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Parameter Ascorbic Acid (AA) Ester-C® (EC)
Cmax (mg/dL) 2.24 2.28*

Tmax (hr) 4.0 4.0

AUCo-24n (mg-hr/dL) 42.1 43.2%

Maximum plasma concentration was significantly higher for EC compared to AA (P = 0.039).[9]
[10] *Plasma Area Under the Curve (AUC) was significantly higher for EC compared to
Placebo (P < 0.001), with no significant difference noted between EC and AA in this specific

measure in some reports.[9][10]

IV. Mandatory Visualizations
Diagram 1: Experimental Workflow
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Caption: Workflow for plasma vitamin C measurement.
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Diagram 2: Vitamin C Metabolic Pathway
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Caption: Core metabolic pathway of Vitamin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1168882?utm_src=pdf-body-img
https://www.benchchem.com/product/b1168882?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. droracle.ai [droracle.ai]

2. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory
use - PMC [pmc.ncbi.nim.nih.gov]

3. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nim.nih.gov]

4. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed
[pubmed.ncbi.nim.nih.gov]

5. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid
Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

6. chromsystems.com [chromsystems.com]

7. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement
of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PubMed
[pubmed.ncbi.nim.nih.gov]

8. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement
of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC
[pmc.ncbi.nlm.nih.gov]

9. Determination of plasma and leukocyte vitamin C concentrations in a randomized, double-
blind, placebo-controlled trial with Ester-C(®) - PubMed [pubmed.ncbi.nim.nih.gov]

10. Determination of plasma and leukocyte vitamin C concentrations in a randomized,
double-blind, placebo-controlled trial with Ester-C® - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Measuring Ester-
C® in Plasma]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1168882#protocol-for-measuring-ester-c-in-plasmalj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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